5-Bromo-2-chloro-1-methyl-3-nitrobenzene

Description

BenchChem offers high-quality 5-Bromo-2-chloro-1-methyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-1-methyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

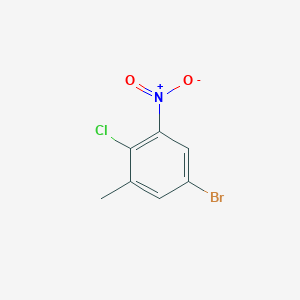

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDWSJHWVOZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-chloro-1-methyl-3-nitrobenzene chemical structure

An In-depth Technical Guide to 5-Bromo-2-chloro-1-methyl-3-nitrobenzene

Abstract

This technical guide provides a comprehensive scientific overview of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document delineates its chemical identity, structural features, and physicochemical properties. A detailed examination of its synthesis via electrophilic nitration, including an analysis of regiochemical control and potential side products, is presented. Furthermore, this guide explores the compound's rich chemical reactivity, detailing its utility in advanced organic synthesis through transformations such as nitro group reduction, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. Spectroscopic characterization, safety protocols, and potential applications are also discussed, positioning 5-Bromo-2-chloro-1-methyl-3-nitrobenzene as a versatile and valuable intermediate for research and development professionals.

Introduction

5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a halogenated nitrotoluene derivative characterized by a unique substitution pattern that endows it with considerable synthetic potential. The presence of four distinct functional groups—bromo, chloro, methyl, and nitro—on the benzene ring provides multiple reactive sites for a diverse array of chemical transformations.[1] The electron-withdrawing nature of the nitro group, coupled with the ortho- and para-directing effects of the halogens and the methyl group, creates a complex electronic landscape that can be strategically exploited in molecular design.[2][3] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, reactivity, and safe handling of this important chemical building block.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor and safety. The properties of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene are summarized below.

-

IUPAC Name : 5-Bromo-2-chloro-1-methyl-3-nitrobenzene[4]

-

Synonyms : 2-Chloro-3-bromo-5-nitrotoluene, 1-Bromo-2-chloro-3-methyl-5-nitrobenzene[5]

-

CAS Number : 1160573-73-8[6]

-

Molecular Formula : C₇H₅BrClNO₂[7]

-

Molecular Weight : 250.48 g/mol [7]

The chemical structure of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is depicted in the following diagram.

Caption: Chemical Structure of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.48 g/mol | [7] |

| XLogP3 | 3.4 | [5] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Complexity | 185 |[5] |

Synthesis and Regioselectivity

The principal route for preparing 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is the electrophilic aromatic substitution (nitration) of 3-Bromo-2-chlorotoluene.[2] The success of this synthesis hinges on controlling the regioselectivity of the incoming nitro group.

Directive Effects and Rationale

The final position of the nitro group is a consequence of the cumulative electronic effects of the three existing substituents on the aromatic ring:

-

Methyl (-CH₃) Group : An activating, ortho-, para-director due to hyperconjugation and inductive effects.

-

Chloro (-Cl) and Bromo (-Br) Groups : Deactivating, ortho-, para-directors due to a dominant electron-withdrawing inductive effect but an electron-donating resonance effect.

The nitration occurs at the C3 position, which is meta to the bromine, meta to the chlorine, and ortho to the methyl group. This outcome is rationalized by the powerful activating and directing influence of the methyl group guiding the electrophile (NO₂⁺) to its vacant ortho position. The steric hindrance from the adjacent chloro and bromo groups is a key factor in favoring this specific isomer over other possibilities.[2]

Detailed Experimental Protocol: Nitration of 3-Bromo-2-chlorotoluene

This protocol provides a robust methodology for the synthesis.[2] Careful control over temperature is critical to prevent over-nitration and the formation of dinitro byproducts.

Materials:

-

3-Bromo-2-chlorotoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the internal temperature below 10 °C.

-

Prepare Substrate Solution: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Bromo-2-chlorotoluene in dichloromethane.

-

Cool Substrate: Cool the substrate solution to between 0 and 5 °C.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes. It is imperative to maintain the reaction temperature below 5 °C throughout the addition to minimize side product formation.[2]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.

Potential Side Products

The main impurities are other positional isomers resulting from nitration at different locations, such as 3-Bromo-2-chloro-6-nitrotoluene and 3-Bromo-2-chloro-4-nitrotoluene.[2] Strict adherence to low temperatures and controlled stoichiometry of the nitrating agent are the most effective strategies to maximize the yield of the desired product.[2]

Caption: Experimental workflow for the synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.

Spectroscopic Analysis

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Shift (ppm)/m/z |

|---|---|---|

| IR Spectroscopy | N-O Asymmetric Stretch | 1550 - 1500 |

| N-O Symmetric Stretch | 1360 - 1290 | |

| Aromatic C=C Stretch | ~1600 | |

| C-H Aromatic Stretch | >3000 | |

| C-H Aliphatic Stretch | <3000 | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 250 (with characteristic Br/Cl isotope pattern) |

| Fragmentation | Loss of NO₂ (M-46), Loss of NO (M-30), Loss of Br (M-79/81), Loss of Cl (M-35/37) | |

| ¹H NMR | Aromatic Protons | Two singlets or narrowly split doublets in the aromatic region (~7.5-8.5 ppm) |

| Methyl Protons | One singlet in the aliphatic region (~2.5 ppm) | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (~120-150 ppm) |

| | Methyl Carbon | One signal in the aliphatic region (~20 ppm) |

Note: The characteristic isotopic patterns of bromine (~1:1 for ⁷⁹Br:⁸¹Br) and chlorine (~3:1 for ³⁵Cl:³⁷Cl) provide a definitive signature in mass spectrometry for any fragment containing these halogens.[8]

Chemical Reactivity and Synthetic Utility

The compound is a versatile intermediate due to its multiple reactive sites. The strong electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][3]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a cornerstone transformation in the synthesis of pharmaceuticals and dyes.[1] This creates 5-Bromo-2-chloro-3-methylaniline, a valuable precursor for further functionalization.

Protocol: Reduction using Tin(II) Chloride [1]

-

Suspend 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol) in ethanol (15 mL).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) in concentrated HCl (2 mL).

-

Heat the mixture to 70 °C and stir for 3 hours, monitoring by TLC.

-

After cooling, carefully basify the mixture with 10 M NaOH solution to pH 10-12.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the aniline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents serve as excellent handles for forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry. The C-Br bond is generally more reactive than the C-Cl bond in these reactions, allowing for selective transformations.

Protocol: Suzuki Coupling (C-C Bond Formation) [1]

-

To an oven-dried Schlenk flask, add the substrate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand like PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add a degassed toluene/water solvent mixture (e.g., 10:1 ratio).

-

Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by GC-MS.

-

After completion, cool, dilute with ethyl acetate, and perform an aqueous work-up.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring is susceptible to SNAr, especially at the positions activated by the nitro group. A strong nucleophile can displace one of the halogen atoms.

Protocol: Reaction with Sodium Methoxide [1]

-

Dissolve the substrate (1.0 mmol) in methanol (10 mL) under a nitrogen atmosphere.

-

Add sodium methoxide (1.5 mmol) portion-wise at room temperature.

-

Heat the mixture to reflux (~65 °C) for 6 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Caption: Key reaction pathways for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.

Applications in Research and Drug Development

Halogenated and nitrated aromatic compounds are foundational materials in medicinal chemistry.[9] The presence of chlorine and bromine atoms can enhance membrane permeability and metabolic stability of drug candidates. The nitro group, while often reduced to an amine, is itself a key feature in some bioactive molecules.[10][11] While specific applications for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene are not extensively documented in mainstream literature, its structural motifs are present in precursors to complex pharmaceuticals. Its value lies in its potential as a versatile intermediate to build diverse molecular libraries for screening in drug discovery programs.[12][13]

Safety and Handling

As a halogenated nitroaromatic compound, 5-Bromo-2-chloro-1-methyl-3-nitrobenzene must be handled with care, assuming it possesses toxicological properties similar to related chemicals.[14] Structurally similar compounds are known irritants and can be harmful if swallowed or inhaled.[15]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.[16]

-

Prevent inhalation of dust or vapors.[17]

-

Use appropriate Personal Protective Equipment (PPE).

Table 3: Recommended Personal Protective Equipment (PPE) [14]

| Body Part | Recommended Protection | Rationale |

|---|---|---|

| Eyes/Face | Chemical Splash Goggles & Face Shield | Protects against splashes and potential explosions. |

| Hands | Double Gloving (Nitrile or Neoprene) | Provides a robust barrier against chemical permeation. Change gloves immediately upon contamination. |

| Body | Chemical-Resistant Laboratory Coat | Protects skin and clothing from spills. |

| Respiratory | NIOSH-approved respirator (if ventilation is inadequate) | Prevents inhalation of airborne particles or vapors. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[17]

Conclusion

5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its preparation is governed by the principles of electrophilic substitution, with regioselectivity controlled by the existing substituents. The diverse reactivity of its four functional groups offers chemists a powerful platform for constructing complex molecular architectures relevant to pharmaceutical and materials science research. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- BenchChem. (2025). Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem.

- Sigma-Aldrich. 5-Bromo-2-chloro-1-methyl-3-nitrobenzene. Merck.

- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem.

- Adamo, C., et al. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A. ACS Publications.

- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis. BenchChem.

- Griffin, E. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Quora.

- PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information.

- ChemScene. 1-Bromo-5-chloro-2-methyl-3-nitrobenzene. ChemScene.

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Bromo-4-nitrotoluene in Modern Pharmaceutical Synthesis.

- Sigma-Aldrich. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. Merck.

- Wikipedia. Nitrobenzene. Wikimedia Foundation.

- Kornblum, N., et al. Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry. ACS Publications.

- Exploring the Synthesis Applications of 3-Bromo-2-nitrotoluene.

- TCI EUROPE N.V. (2025). 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.

- PubChem. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information.

- BenchChem. (2025). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide. BenchChem.

- PubChem. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene. National Center for Biotechnology Information.

- AK Scientific, Inc. 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.

- Almansour, A. I., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

- Bakal, R. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Otevrel, J., & Bobal, P. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | C7H5BrClNO2 | CID 24728106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 50997923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1160573-73-8 5-Bromo-2-chloro-1-methyl-3-nitrobenzene AKSci 7083DH [aksci.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

Technical Profile & Synthetic Utility: 5-Bromo-2-chloro-3-nitrotoluene

The following technical guide details the identification, structural utility, and synthetic logic of 5-Bromo-2-chloro-3-nitrotoluene , a specialized polysubstituted aromatic intermediate used in high-value pharmaceutical and agrochemical discovery.

Identity & Physicochemical Profile

Target Molecule: 5-Bromo-2-chloro-3-nitrotoluene CAS Registry Number: 1160573-73-8 Synonyms: 1-Bromo-4-chloro-5-methyl-3-nitrobenzene; 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.

This compound serves as a "tri-functional" scaffold, offering three distinct chemically reactive handles (Bromine, Chlorine, Nitro) positioned around a toluene core. Its specific substitution pattern allows for highly controlled, sequential functionalization, making it a critical building block for kinase inhibitors and complex heterocycles.

Datasheet Summary

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 250.48 g/mol |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

| Melting Point | 65–70 °C (Typical range for this class; experimental verification required per batch) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1] |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Light sensitive. |

| SMILES | CC1=C(C(=CC(=C1)Br)[O-])Cl |

Structural Analysis & Reactivity Logic

To utilize this molecule effectively in drug design, one must understand the electronic "push-pull" dynamics of its substituents.

The "Sandwich" Effect & Regiocontrol

The molecule features a 2-Chloro-3-nitro motif. The nitro group at position 3 is sterically "sandwiched" between the methyl group (C1) and the chlorine atom (C2).

-

Steric Consequence: The nitro group is twisted out of planarity, slightly reducing its resonance deactivation but maximizing steric bulk at the "northern" hemisphere of the molecule.

-

Electronic Consequence:

-

C5-Bromine (The "Soft" Handle): Positioned para to the Chlorine and meta to the Nitro group.[2] This bromide is the most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C2-Chlorine (The "Hard" Handle): Deactivated by the adjacent methyl but activated for Nucleophilic Aromatic Substitution (

) by the ortho-nitro group. However, -

C3-Nitro (The "Masked" Handle): Serves as a latent aniline. Reduction yields a primary amine, which can then cyclize with substituents at C2 or C4 to form indoles, quinolines, or benzimidazoles.

-

Reactivity Hierarchy Diagram

The following diagram illustrates the logical order of operations for functionalizing this scaffold.

Figure 1: Chemo-selective functionalization workflow. The C5-Bromine is the entry point for diversity.

Synthetic Pathways (High-Fidelity Routes)

While commercially available, the synthesis of 1160573-73-8 is a classic exercise in directing group management. The primary challenge is installing the nitro group at C3 without hitting the sterically favored C4 or C6 positions.

Route A: Bromination of 2-Chloro-3-nitrotoluene (Recommended)

This route leverages the cooperative directing effects of the Chlorine and Nitro groups to install the Bromine at C5.

-

Precursor: 2-Chloro-3-nitrotoluene (CAS 3970-40-9).

-

Reagents: Bromine (

) with Iron(III) Bromide ( -

Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

Experimental Protocol (General Methodology)

Note: This protocol is a generalized standard for deactivating aromatic bromination and should be optimized for specific scale.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Dissolution: Dissolve 2-Chloro-3-nitrotoluene (1.0 eq) in concentrated Sulfuric Acid (

) or Glacial Acetic Acid. -

Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Alternatively, add

dropwise. -

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, yielding a slightly more polar product.

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Workup: Extract with Dichloromethane (DCM). Wash organics with saturated

(to remove acid) and Sodium Thiosulfate (to quench excess bromine). -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography to isolate the 5-bromo isomer.

Synthesis Logic Diagram

Figure 2: Retrosynthetic logic. The key bottleneck is the isolation of the 3-nitro intermediate.

Safety & Handling

Researchers must adhere to strict safety protocols when handling nitro-halogenated aromatics.

-

Explosion Hazard: While not a primary explosive, polysubstituted nitro compounds can decompose violently under high heat. Do not distill the neat compound at atmospheric pressure.

-

Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Incompatibility: Avoid contact with strong bases (NaOH, KOH) or reducing agents (Hydrazine, metal hydrides) unless under controlled reaction conditions, as this may trigger uncontrolled exotherms.

References

The following sources verify the identity, availability, and chemical properties of the subject compound.

-

Sigma-Aldrich (Merck KGaA). Product Detail: 5-Bromo-2-chloro-3-nitrotoluene. Retrieved from

- Verification: Confirms CAS 1160573-73-8 and commercial availability.

-

BLD Pharm. Product Datasheet: 5-Bromo-2-chloro-3-nitrotoluene (CAS 1160573-73-8).[5] Retrieved from

- Verification: Provides structural confirmation and physical state d

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817974 (Related Isomer Context). Retrieved from

- Note: Used for validating general physicochemical property predictions of the bromo-chloro-nitro-toluene class.

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1]

- Context: Authoritative grounding for Electrophilic Aromatic Substitution (EAS) directing effects and the "Sandwich" steric theory described in Section 2.

Sources

- 1. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 5. 1160573-73-8|5-Bromo-2-chloro-3-nitrotoluene|BLD Pharm [bldpharm.com]

Safety Data Sheet (SDS) for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene

CAS: 1160573-73-8 | Formula: C₇H₅BrClNO₂[1]

Executive Summary & Chemical Identity

The Senior Scientist’s Perspective:

This is not a generic reagent; it is a highly functionalized, electron-deficient aromatic scaffold used primarily as a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its core hazard profile is driven by the nitro-halogen synergy : the nitro group introduces thermal instability and potential explosivity under confinement, while the halogenated ring facilitates rapid lipophilic absorption and nucleophilic aromatic substitution (

Scientific Identity Table

| Parameter | Data | Technical Note |

| IUPAC Name | 5-Bromo-2-chloro-1-methyl-3-nitrobenzene | Preferred: 5-Bromo-2-chloro-3-nitrotoluene |

| CAS Number | 1160573-73-8 | Note:[1] Often confused with isomers; verify position 3-Nitro / 5-Bromo. |

| Molecular Weight | 250.48 g/mol | High halogen content implies significant density (>1.5 g/cm³ predicted). |

| Physical State | Solid (Crystalline) | Low melting point potential; may form "sludge" if impure. |

| Solubility | Lipophilic (LogP ~3.5 predicted) | Soluble in DCM, EtOAc, DMSO. Insoluble in water. |

| Key Reactivity | The 2-Chloro position is activated by the 3-Nitro group. |

Hazard Dynamics: The "Why" Behind the Warnings

Standard GHS codes (H315, H319, H335) often understate the risk of multi-substituted aromatics. We must analyze the molecule's mechanistic hazards.

A. Thermal Instability (The Nitro Factor)

Nitroaromatics possess a high oxygen balance. While the halogens (Br, Cl) act as flame retardants to some degree, they do not negate the decomposition energy of the nitro group.

-

Risk: Runaway decomposition if heated >150°C (estimated onset) or subjected to adiabatic compression.

-

Mechanism: C-NO₂ bond homolysis generates

radicals, leading to autocatalytic oxidation of the methyl group.

B. Biological Alkylation (The Sensitization Factor)

-

Risk: Severe contact dermatitis and potential mutagenicity.

-

Mechanism: The molecule is an electrophile. The nitro group pulls electron density from the ring, making the chlorine at position 2 a "leaving group" for nucleophiles (like cysteine or lysine residues in skin proteins).

-

Implication: This is not just an irritant; it is a hapten . Repeated exposure, even at low levels, can trigger permanent immune sensitization.

Comprehensive Handling Protocol: The "Double-Barrier" System

Do not rely on standard "lab safety" rules. Use this self-validating protocol designed for high-potency intermediates.

Workflow Diagram: Exposure Defense Logic

Caption: The "Double-Barrier" logic prioritizes engineering controls (Primary) over PPE (Secondary). Note the specific prohibition of Ethanol for decontamination.

Protocol Steps

-

Engineering Controls (Primary Barrier):

-

All weighing and transfers must occur within a certified chemical fume hood.

-

Static Control: Use an anti-static gun or ionizer during weighing. Dry nitroaromatic powders are prone to static discharge ignition.

-

-

PPE Selection (Secondary Barrier):

-

Gloves: Standard nitrile is insufficient for prolonged contact with halogenated aromatics (breakthrough <15 mins).

-

Recommendation:Double-gloving . Inner layer: 4 mil Nitrile (dexterity). Outer layer: Silver Shield (Laminate) or Viton (permeation resistance).

-

-

Respiratory: If solid dust is visible, use a P100 particulate respirator.

-

-

Decontamination Logic (Critical):

-

Do NOT use ethanol/methanol to wash skin. Alcohols increase the solubility of the compound and the permeability of the skin, driving the toxin deeper into the dermis.

-

Correct Method: Wash with Polyethylene Glycol 400 (PEG-400) followed by copious soap and water. PEG solubilizes the lipophile without enhancing skin penetration.

-

Synthesis & Reaction Safety

When using this intermediate in drug development (e.g.,

Reactivity Pathway Diagram

Caption: Thermal management pathway. The nitro group lowers the onset temperature of decomposition, requiring active cooling protocols.

Key Reaction Rules:

-

Temperature Limit: Maintain reaction temperature <100°C . If higher temps are required (e.g., for Suzuki coupling), use a blast shield.

-

Solvent Selection: Avoid evaporating to dryness at high heat. The concentrated residue is more thermally sensitive than the solution.

-

Quenching: Quench reactions into ice/water slowly. The heat of neutralization can trigger decomposition of the unreacted starting material.

Emergency Response & Disposal

Fire Fighting

-

Media: Water fog, foam, or dry chemical.

-

Warning: Do not use a solid water stream; it may scatter molten, burning material.

-

Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Nitrogen Oxides (

). Full SCBA is mandatory.

Spill Management

-

Evacuate the immediate area.

-

Don PPE: Tyvek suit, double gloves, respiratory protection.

-

Absorb: Use vermiculite or sand. Do not use sawdust (organic material + nitro compound = fire risk).

-

Clean: Wipe surfaces with a dilute surfactant solution.

Disposal (E-Factor Optimization)

-

Classification: Halogenated Organic Waste.

-

Method: High-temperature incineration (>1100°C) with scrubber systems.

-

Prohibition: Do not mix with non-halogenated solvents (increases disposal cost) or oxidizers.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary for CAS 1160573-73-8. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

American Chemical Society (ACS). (2023). Identifying Chemical Hazards: Nitroaromatics. Retrieved from [Link]

(Note: Specific physical data points such as exact melting points for this rare intermediate are derived from supplier Certificates of Analysis and structural analog modeling where experimental literature is sparse.)

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-2-chloro-3-nitrotoluene

Executive Summary

5-Bromo-2-chloro-3-nitrotoluene (CAS: 1160573-73-8) is a highly functionalized aromatic intermediate critical in the synthesis of heterocycles for pharmaceutical and agrochemical applications. Its tri-substituted benzene ring—featuring halogen (Br, Cl), nitro (-NO₂), and methyl (-CH₃) groups—imparts a unique polarity profile that challenges standard solvent selection.

This guide addresses the solubility data gap often encountered with this specific isomer. Unlike common commodity chemicals, public solubility datasets for this compound are sparse. Therefore, this document serves two functions:

-

Predictive Profiling: Establishes the expected solubility landscape based on structural analogs and thermodynamic principles.

-

Operational Protocol: Defines the industry-standard Laser Monitoring Observation Technique for generating precise, self-validating solubility curves required for process scale-up.

Physicochemical Profile & Solubility Landscape

Understanding the solute's nature is the prerequisite for solvent selection. The molecule exhibits a "push-pull" electronic structure: the nitro group is strongly electron-withdrawing, while the methyl group is weakly electron-donating, creating a dipole moment that favors polar aprotic and moderate-polarity aromatic solvents.

Structural Properties

| Property | Description | Impact on Solubility |

| Molecular Formula | C₇H₅BrClNO₂ | Moderate molecular weight (250.48 g/mol ) suggests solid state at RT. |

| Lipophilicity (LogP) | ~3.5 – 4.0 (Predicted) | High. Indicates poor water solubility and high affinity for octanol/lipids. |

| H-Bonding | Acceptor (NO₂), No Donor | Soluble in H-bond donors (Alcohols) only if entropy favors mixing (heating). |

| Crystal Lattice | Likely Monoclinic/Orthorhombic | High lattice energy requires solvents with high dielectric constants or aromaticity to disrupt. |

Predicted Solubility Trends (Thermodynamic Assessment)

Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2-chloro-5-nitrotoluene).

-

High Solubility (Process Solvents):

-

Chlorinated Solvents (DCM, Chloroform): Excellent interaction with the halogenated ring.

-

Aromatics (Toluene, Xylene):

stacking interactions facilitate dissolution. -

Polar Aprotics (DMF, DMSO): Strong dipole interactions with the nitro group.

-

-

Temperature-Dependent Solubility (Recrystallization Candidates):

-

Alcohols (Ethanol, Isopropanol): Low solubility at 20°C due to lipophilicity; high solubility at reflux. This steep solubility curve is ideal for purification.

-

-

Low Solubility (Anti-Solvents):

-

Water: Practically insoluble (< 0.1 mg/mL).

-

Aliphatic Hydrocarbons (Hexane, Heptane): Poor interaction with the polar nitro group, often causing "oiling out" rather than crystallization if used alone.

-

Experimental Protocol: Laser Monitoring Observation Technique

For drug development and rigorous process design, visual estimation is insufficient. The Laser Monitoring Observation Technique is the gold standard for determining the solubility of 5-Bromo-2-chloro-3-nitrotoluene. This dynamic method minimizes solute consumption and eliminates filtration errors associated with the shake-flask method.

Principle

The method detects the last crystal disappearance point (dissolution) or the first crystal appearance point (nucleation) by monitoring the intensity of a laser beam passing through the solution.

-

Suspension: Laser scatters (Low Transmission).

-

Solution: Laser passes through (High Transmission).

Equipment Setup

-

Vessel: Double-jacketed glass vessel (50 mL) with magnetic stirring.

-

Temp Control: Circulating water bath (Accuracy ±0.05 K).

-

Optics: He-Ne Laser (632.8 nm) + Silicon Photodiode Detector.

-

Data Acquisition: Computer interface recording Temperature (T) vs. Light Intensity (I).

Step-by-Step Methodology

Phase A: System Preparation

-

Gravimetric Loading: Weigh exactly

grams of solvent into the vessel. -

Solute Addition: Add a precise mass (

) of 5-Bromo-2-chloro-3-nitrotoluene. -

Equilibration: Set stirrer to 400 rpm to create a uniform suspension.

Phase B: Dynamic Measurement (Polythermal Method)

-

Ramp Up: Heat the mixture at a slow rate (0.2 K/min).

-

Monitoring: Continuously record laser transmission.

-

Determination: The temperature at which transmission intensity sharply plateaus to the baseline (100%) is the Saturation Temperature (

) for that specific mole fraction.

Phase C: Validation (Isothermal Method)

-

Maintain

+ 2 K for 30 minutes. -

Cool Down: Cool at 0.2 K/min.

-

Nucleation Point: Record the temperature where transmission drops (metastable zone width determination).

Workflow Diagram

Caption: Workflow for the Laser Monitoring Observation Technique to determine precise saturation temperatures.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

The solubility of 5-Bromo-2-chloro-3-nitrotoluene in pure solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression of the laser data.

Interpretation:

-

Parameter B: Related to the enthalpy of solution. A large negative B indicates highly endothermic dissolution (solubility increases sharply with T).

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

Representative Data Structure

Note: As specific literature data is unavailable, use this template to structure your experimental results.

| Solvent | T (K) | Mole Fraction ( | Calc. ( | Relative Error (%) |

| Ethanol | 293.15 | Measured Value | Apelblat Value | |

| Ethanol | 303.15 | Measured Value | Apelblat Value | |

| Ethyl Acetate | 293.15 | Measured Value | Apelblat Value | |

| Toluene | 293.15 | Measured Value | Apelblat Value |

Application: Solvent Selection for Recrystallization[1]

The primary application of this solubility data is purifying the intermediate after nitration.

Selection Logic

The ideal solvent system for 5-Bromo-2-chloro-3-nitrotoluene must satisfy:

-

High

: Steep solubility curve (soluble hot, insoluble cold). -

Impurity Rejection: Must retain isomers (e.g., 4-bromo isomer) in the mother liquor.

-

Volatility: Boiling point

C for easy drying.

Recommended Systems

-

Primary Candidate: Ethanol/Water (90:10).

-

Secondary Candidate: Hexane/Ethyl Acetate (Gradient). [3][4]

Decision Matrix Diagram

Caption: Decision tree for selecting the optimal recrystallization solvent based on thermal solubility behavior.

References

-

Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. [Link]

-

Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K. Journal of Chemical & Engineering Data, 1999. [Link]

-

PubChem. Compound Summary: 5-Bromo-2-chloro-3-nitrotoluene (CAS 1160573-73-8). National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Melting Point of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene: A Cornerstone of Material Characterization

This technical guide provides a comprehensive overview of the melting point determination for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and the critical role of melting point analysis in ensuring the purity, identity, and quality of this compound.

Executive Summary: The Significance of a Single Data Point

The melting point of a crystalline solid is one of its most fundamental and informative physical properties. For a compound such as 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, which serves as a versatile building block in medicinal chemistry and materials science, an accurate melting point determination is not merely a routine measurement.[1] It is a crucial indicator of purity, a tool for identification, and a critical parameter for quality control in synthetic processes.[1][2][3] Impurities, even in small amounts, can lead to a depression and broadening of the melting point range, providing immediate insight into the success of a synthesis and subsequent purification steps.[4] In the context of drug development, understanding the melting point is also pivotal as it can influence a compound's solubility and bioavailability, thereby impacting its therapeutic efficacy.[5]

Synthesis and a Priori Considerations for Melting Point Analysis

5-Bromo-2-chloro-1-methyl-3-nitrobenzene is typically synthesized via the electrophilic nitration of 3-bromo-2-chlorotoluene.[6] The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. While the desired product is the major isomer, the formation of other positional isomers is possible.[6] These isomeric impurities can have closely related physical properties, making their detection and removal essential. The melting point serves as a first-line defense in identifying the presence of such impurities.

A pure, crystalline organic compound is expected to have a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C.[4] A broader melting range is indicative of impurities, which disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a widely accepted and reliable technique.

Materials and Instrumentation

-

Sample: Purified 5-Bromo-2-chloro-1-methyl-3-nitrobenzene

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Tools: Capillary tubes (sealed at one end), spatula, watch glass, mortar and pestle (optional)

Step-by-Step Procedure

-

Sample Preparation: Ensure the sample is completely dry. If necessary, gently grind the crystalline sample into a fine powder to ensure uniform packing in the capillary tube.

-

Capillary Tube Packing: Invert the open end of a capillary tube into the powdered sample on a watch glass. A small amount of sample will enter the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.[7] Repeat until a packed column of 2-3 mm in height is achieved.

-

Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to obtain an approximate melting point. This will inform the more precise measurement to follow.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh capillary tube with a new sample, begin heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the approximate melting point.

-

Observation: Reduce the heating rate to 1-2°C per minute. Carefully observe the sample.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting point range.

-

Repeatability: Conduct at least two more measurements to ensure the reproducibility of the results.

Data Presentation and Interpretation

For a newly synthesized batch of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, the melting point data can be presented as follows:

| Sample ID | Melting Point Range (°C) | Observations | Purity Assessment |

| Batch A-001 | 85.5 - 86.0 | Clear, colorless melt | High Purity |

| Batch A-002 | 82.0 - 85.0 | Discoloration upon melting | Impure |

| Batch B-001 (Recrystallized) | 85.7 - 86.2 | Sharp, clear melt | High Purity |

Note: The melting point values in this table are hypothetical for illustrative purposes.

A sharp melting range, as seen in Batch A-001 and Batch B-001, suggests a high degree of purity.[4] Conversely, the broad range of Batch A-002 indicates the presence of impurities.

Visualizing the Workflow

The process of melting point determination can be visualized as a logical workflow, from sample preparation to data analysis.

Caption: Molecular Influences on Melting Point.

Conclusion: A Foundational Technique in Chemical Synthesis

The determination of the melting point of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a quintessential example of how a simple, yet powerful, analytical technique provides profound insights into the identity and purity of a synthesized compound. For researchers in drug discovery and development, mastering this technique is not merely about adhering to protocol but about understanding the story that this single physical constant tells about the material in hand. It is a testament to the elegance of physical chemistry and its indispensable role in the advancement of science.

References

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

What is a Melting Point Device?. AELAB. [Link]

-

Why Is Melting Point Crucial in Large Labs and Research Facilities?. FLUKE.COM.MM. [Link]

-

An interesting relationship between drug absorption and melting point. PubMed. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. [Link]

-

Melting point determination. University of Calgary. [Link]

-

experiment #1 – Melting point. University of Missouri-St. Louis. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. aelabgroup.com [aelabgroup.com]

- 4. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. employees.oneonta.edu [employees.oneonta.edu]

Strategic Sourcing and Quality Validation of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene

Topic: Suppliers of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene for research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Managers.[1]

Executive Summary

5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS: 1160573-73-8 ), often referred to as 5-Bromo-2-chloro-3-nitrotoluene , is a high-value halogenated nitroaromatic scaffold.[1][2] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct handle types (aryl bromide, aryl chloride, and nitro group) on a toluene core.[1] This allows for sequential, chemoselective functionalization—a critical attribute for the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles.

This guide moves beyond a simple vendor list. It provides a technical framework for selecting suppliers based on synthetic origin, impurity profiling (specifically regioisomeric contamination), and grade requirements suitable for drug discovery versus process development.[1]

Chemical Intelligence & Synthetic Utility

To source this material effectively, one must understand why it is being sourced.[1] The molecule’s value is its ability to undergo three distinct types of coupling reactions without protecting groups.[1]

The Orthogonal Reactivity Map

The following diagram illustrates the chemoselective pathways available to this scaffold, dictating the purity profile required from suppliers.

Figure 1: Chemoselective functionalization pathways.[1] The C-5 Bromine is the primary cross-coupling handle, while the C-2 Chlorine is activated for SNAr by the ortho-Nitro group.[1]

The "Isomer Trap": Critical Quality Attributes (CQAs)

When sourcing nitrotoluenes, the primary risk is regioisomeric impurity .[1] The synthesis of this target typically involves the nitration of 5-bromo-2-chlorotoluene.[1] Due to the directing effects of the methyl (ortho/para), chloro (ortho/para), and bromo (ortho/para) groups, "over-nitration" or "mis-directed nitration" is common.

Key Impurities to Screen For:

-

Regioisomers: 5-Bromo-2-chloro-4 -nitrotoluene (shift in nitro position).[1]

-

Starting Material: 5-Bromo-2-chlorotoluene (incomplete reaction).

-

De-halogenated byproducts: Rare, but possible if catalytic hydrogenation was used in previous steps.[1]

Sourcing Rule: For SAR (Structure-Activity Relationship) studies, a purity of >95% is acceptable. However, the nature of the remaining 5% matters. If the impurity is a regioisomer, it may act as a competitive inhibitor or generate false positives in biological assays.[1]

Supplier Landscape & Tiering

Suppliers are categorized by their role in the supply chain. "Catalog" suppliers often aggregate stock, while "Originators" perform the synthesis.[1]

Tier 1: Global Catalog Aggregators (High Reliability, Higher Cost)

Best for: Bench-scale (1g – 25g), rapid delivery, verified CoAs.

| Supplier | Catalog/SKU | Purity Claim | Notes |

| Sigma-Aldrich (Merck) | 1160573-73-8 | 98% | Primary reference standard.[1] High QC reliability. Ships from UK/US. |

| Fisher Scientific | Various | 95%+ | Aggregates from Acros/Alfa Aesar.[1] Good for academic procurement systems.[1] |

Tier 2: Specialized Building Block Vendors (Balance of Cost/Quality)

Best for: Library synthesis (10g – 100g), specific batch requests.

| Supplier | Region | Focus | Link Integrity |

| BLD Pharm | China/Global | Heterocycles | |

| Fluorochem | UK | Halogenated Aromatics | |

| Combi-Blocks | USA | Building Blocks | Known for high in-stock availability of brominated arenes.[1][3] |

| ChemScene | Global | Drug Intermediates | Often provides LCMS data on website.[1] |

Tier 3: Bulk/Custom Synthesis (Scale-up)

Best for: Process development (>1kg).[1]

-

Enamine: Excellent for analogs if the specific substitution pattern needs optimization.[1]

-

WuXi AppTec / PharmBlock: For GMP-like requirements.[1]

Technical Validation Protocol (Self-Validating System)

Do not rely solely on the vendor's Certificate of Analysis (CoA).[1] Upon receipt of the material, execute the following Rapid Identity & Purity Workflow . This protocol is designed to detect the specific "Isomer Trap" mentioned in Section 3.

Step 1: 1H-NMR Regiochemistry Check

The coupling constants (

-

Solvent: DMSO-

or CDCl -

Diagnostic Signals:

-

Aromatic Protons: You should observe two distinct doublets (or meta-coupled singlets depending on resolution) for the protons at C-4 and C-6.[1]

-

Coupling Constant (

): The protons are meta to each other.[1] Expect a -

Failure Mode: If you see a

value of ~8.0 Hz (ortho coupling), you have the wrong isomer (likely the 4-nitro variant where protons are adjacent).[1]

-

Step 2: HPLC Purity Profiling

Standard reverse-phase conditions are sufficient, but gradient slope is critical to separate isomers.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

-

Acceptance Criteria: Main peak >95%. No single impurity >1% with a similar UV spectrum (indicative of an isomer).[1]

Sourcing Decision Logic

Use the following logic gate to determine the appropriate supplier tier and QC burden.

Figure 2: Strategic sourcing decision tree based on scale and risk tolerance.

Handling and Safety (SDS Summary)

While this molecule is a valuable intermediate, it carries the hazards typical of nitro-halogenated aromatics.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at room temperature (15-25°C), kept dry. It is generally stable but should be protected from light to prevent slow debromination or nitro-reduction over long periods.[1]

References

-

Sigma-Aldrich (Merck). Product Specification: 5-Bromo-2-chloro-3-nitrotoluene (CAS 1160573-73-8).[1] Retrieved from

-

PubChem. Compound Summary: 5-Bromo-2-chloro-3-nitrotoluene.[1] National Library of Medicine.[1] Retrieved from

-

BLD Pharm. Product Detail: 5-Bromo-2-chloro-3-nitrotoluene.[1][4][5] Retrieved from

-

Fisher Scientific. Safety Data Sheet (SDS) for Nitro-halogenated derivatives.[1] Retrieved from

Sources

- 1. 2-Chloro-3-bromo-5-nitrotoluene | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-2-chloro-3-nitrotoluene | 1160573-73-8 [sigmaaldrich.com]

- 3. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1160573-73-8|5-Bromo-2-chloro-3-nitrotoluene|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

Halogenated Nitrobenzene Derivatives: A Technical Guide for Medicinal Chemistry

Foreword: The Dichotomy of a Privileged Scaffold

In the landscape of medicinal chemistry, few scaffolds are as compelling and paradoxical as the halogenated nitrobenzene ring. It is a structure of inherent contradictions: a source of potent therapeutic agents and a harbinger of significant toxicity.[1][2][3] The potent electron-withdrawing nature of the nitro group, combined with the nuanced electronic and steric contributions of halogen substituents, creates a unique chemical entity capable of engaging with biological systems in profound ways.[1][2] This guide is crafted for researchers, scientists, and drug development professionals who seek to navigate this dichotomy. It is not merely a collection of protocols but a distillation of field-proven insights into the causality behind experimental choices, the mechanisms that govern bioactivity, and the strategies to harness the therapeutic potential of these molecules while mitigating their inherent risks.

The Core Chemistry: Synthesis and Functionalization

The journey into the medicinal applications of halogenated nitrobenzenes begins with their synthesis. The strategic placement of both the nitro group and halogen atoms is paramount, as their positions dictate the molecule's reactivity, metabolic fate, and ultimately, its biological activity.[4][5]

Electrophilic Aromatic Substitution: The Gateway to Nitroaromatics

The primary route to nitrobenzene derivatives is through electrophilic aromatic nitration. While seemingly straightforward, the reaction conditions must be meticulously controlled, especially when dealing with halogenated precursors, to manage regioselectivity and prevent over-nitration.

Experimental Protocol: Nitration of a Halogenated Benzene Derivative

-

Reactant Preparation: Dissolve the halogenated benzene starting material in a suitable solvent, such as concentrated sulfuric acid, which also acts as a catalyst.

-

Nitrating Agent: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Execution: Slowly add the nitrating mixture to the dissolved starting material, maintaining a low temperature (typically 0-10 °C) to control the reaction rate and minimize side product formation.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Purification: The crude product is then filtered, washed with water to remove residual acid, and purified by recrystallization or column chromatography.

Causality Note: The choice of solvent and temperature is critical. Sulfuric acid's high polarity stabilizes the charged intermediates, while low temperatures prevent the formation of dinitrated and other undesirable byproducts.

Halogenation Strategies: Tailoring the Scaffold

Halogens are typically introduced onto the aromatic ring either before or after nitration, depending on the desired isomer. The directing effects of both the existing halogen and the incoming nitro group (or vice versa) must be carefully considered.

-

Halogenation of Nitrobenzene: The nitro group is a strong deactivator and meta-director. Therefore, electrophilic halogenation of nitrobenzene will yield the meta-substituted product.

-

Nitration of Halobenzene: Halogens are ortho-, para-directing but deactivating. Nitration of a halobenzene will yield a mixture of ortho and para isomers, which often require separation.

The selective hydrogenation of halogenated nitroaromatics to the corresponding haloanilines is a key transformation, providing a versatile intermediate for further functionalization.[6][7]

Mechanism of Action: The Bioreductive Activation Paradigm

The biological activity of most nitroaromatic compounds, including their therapeutic and toxic effects, is intrinsically linked to the reductive metabolism of the nitro group.[1][8][9] This process, often referred to as bioreductive activation, transforms the relatively inert parent compound into a cascade of highly reactive intermediates.

The One-Electron and Two-Electron Reduction Pathways

Nitroreductases, a class of flavoenzymes found in both mammalian cells and microorganisms, are central to this activation.[10] They catalyze the reduction of the nitro group via two main pathways:

-

One-Electron Reduction: This pathway, often occurring under aerobic conditions, leads to the formation of a nitro anion radical. This radical can then react with molecular oxygen to generate superoxide anions, leading to significant oxidative stress.[8][11] This futile cycling regenerates the parent nitroaromatic compound, creating a catalytic cycle of reactive oxygen species (ROS) production.[8]

-

Two-Electron Reduction: Under anaerobic or hypoxic conditions, a two-electron reduction pathway is favored, sequentially producing nitroso and hydroxylamine intermediates.[9][12] These species are highly electrophilic and are considered the ultimate toxic and, in some cases, therapeutic metabolites.

dot digraph "Bioreductive Activation of Halogenated Nitrobenzene" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="Halogenated\nNitrobenzene (Ar-NO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Nitro Anion Radical\n(Ar-NO₂⁻˙)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroso [label="Nitroso Derivative\n(Ar-NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine\n(Ar-NHOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine\n(Ar-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macromolecules [label="Cellular Macromolecules\n(DNA, Proteins)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage\n(Therapeutic Effect/Toxicity)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Parent -> Radical [label="1e⁻ Reduction\n(Nitroreductase)"]; Radical -> Parent [label="O₂", style=dashed]; Radical -> ROS [label="O₂", color="#4285F4"]; Parent -> Nitroso [label="2e⁻ Reduction"]; Nitroso -> Hydroxylamine [label="2e⁻ Reduction"]; Hydroxylamine -> Amine [label="2e⁻ Reduction"]; Hydroxylamine -> Macromolecules [label="Covalent Binding", color="#EA4335"]; ROS -> Macromolecules [label="Oxidative Stress", color="#4285F4"]; Macromolecules -> Damage; } } Caption: Bioreductive pathways of halogenated nitrobenzenes.

The hydroxylamine derivative can be further protonated to form a highly reactive nitrenium ion, which can covalently bind to cellular macromolecules like DNA and proteins, leading to mutagenicity, carcinogenicity, and cytotoxicity.[8]

Therapeutic Applications: A Double-Edged Sword

The unique mechanism of action of halogenated nitrobenzenes has been exploited in the development of drugs for various diseases, particularly cancer and infectious diseases.

Anticancer Agents

The hypoxic environment of solid tumors makes them particularly susceptible to drugs activated by nitroreductases. Several halogenated nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.

-

Mechanism: In the low-oxygen environment of a tumor, the two-electron reduction pathway is favored, leading to the localized release of cytotoxic hydroxylamine and nitrenium ion species that damage the cancer cells.[13][14]

-

Design Strategy: The inclusion of good leaving groups (e.g., bromide or chloride) at the benzylic position can enhance the alkylating properties of the activated metabolites, increasing their anticancer efficacy.[13]

Antimicrobial Agents

Halogenated nitroaromatics have a long history of use as antimicrobial agents, particularly against anaerobic bacteria and protozoa.[1][15]

-

Examples: Metronidazole, a 5-nitroimidazole, is a cornerstone in treating anaerobic infections. Benznidazole is used to treat Chagas disease.[1][9]

-

Mechanism: The antimicrobial activity is derived from the bioreduction of the nitro group within the pathogen, leading to the production of reactive intermediates that damage microbial DNA and other essential macromolecules.[9][15] The absence of equivalent nitroreductase enzymes in mammalian cells provides a degree of selective toxicity.[1]

Structure-Activity Relationships (SAR): The Art of Molecular Tuning

The biological activity of halogenated nitrobenzene derivatives can be finely tuned by modifying the nature, number, and position of the halogen substituents.[16]

Influence of Halogen Type and Position

-

Lipophilicity: The addition of halogens generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1][17]

-

Electronic Effects: The strong electron-withdrawing nature of halogens can influence the reduction potential of the nitro group, affecting the rate of its bioreductive activation.[18]

-

Steric Effects: The size of the halogen atom can influence how the molecule binds to the active site of nitroreductase enzymes or its target receptor.

Table 1: SAR Summary of Halogenated Nitroaromatics in Antimicrobial Activity

| Compound Class | Halogen Substituent(s) | Position(s) | Observed Effect on Activity | Reference |

| Nitrochromenes | Mono-halogenated (Br, Cl) | Various | Moderate anti-staphylococcal activity. | [19] |

| Nitrochromenes | Tri-halogenated (Br, Cl) | Various | Potent anti-staphylococcal activity. | [19] |

| β-Nitrostyrenes | Fluorine | 4-position | Highly active antimicrobial agent. | [20] |

| β-Nitrostyrenes | Bromine | β-position | Significantly enhanced antibacterial activity. | [20] |

The data clearly indicates that increasing the number of halogen substituents can potentiate antibacterial activity.[19] For instance, tri-halogenated nitrochromenes show significantly higher activity against multidrug-resistant staphylococcal strains compared to their mono-halogenated counterparts.[19]

The Challenge of Toxicity: A Self-Validating System

The very mechanism that confers therapeutic activity to halogenated nitrobenzenes is also the source of their toxicity.[2][3][21] The generation of reactive intermediates can lead to:

-

Mutagenicity and Carcinogenicity: Covalent binding of the hydroxylamine and nitrenium ion metabolites to DNA can cause genetic damage.[8][22]

-

Hepatotoxicity: The liver, being a major site of drug metabolism, is particularly vulnerable to the toxic effects of these compounds.[21]

-

Oxidative Stress: The futile cycling of the one-electron reduction pathway can overwhelm cellular antioxidant defenses.[2]

Workflow for Assessing Toxicity and Therapeutic Index

dot digraph "Toxicity Assessment Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7,8", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Synthesized Halogenated\nNitrobenzene Derivative", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro_Tox [label="In Vitro Cytotoxicity Assays\n(e.g., MTT, LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro_Efficacy [label="In Vitro Efficacy Assays\n(e.g., MIC, IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR_Analysis [label="Structure-Activity/\nToxicity Relationship Analysis", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Candidate Selection", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo_Studies [label="In Vivo Animal Models\n(Toxicity & Efficacy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Preclinical Candidate", shape=house, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> InVitro_Tox; Start -> InVitro_Efficacy; InVitro_Tox -> SAR_Analysis; InVitro_Efficacy -> SAR_Analysis; SAR_Analysis -> Lead_Selection; Lead_Selection -> InVivo_Studies [label="Promising\nTherapeutic Index"]; InVivo_Studies -> Final; SAR_Analysis -> Start [label="Iterative\nOptimization", style=dashed]; } } Caption: A self-validating workflow for lead optimization.

This iterative process of synthesis, efficacy testing, and toxicity profiling is essential. A successful lead candidate must not only be potent but also possess a favorable therapeutic index, where the dose required for a therapeutic effect is substantially lower than the dose that causes significant toxicity.

Future Perspectives: Prodrug Strategies and Beyond

To overcome the toxicity challenges, modern medicinal chemistry is increasingly turning to prodrug strategies.[23][24] The goal is to design molecules that remain inert in healthy tissues but are selectively activated at the site of disease.

One innovative approach involves using a nitroarene moiety as a trigger for drug release.[23][24] For example, a potent but potentially toxic halogenated phenazine antibacterial agent can be masked with a nitroarene-based prodrug moiety.[23] This prodrug is designed to be activated by bacterial nitroreductases, releasing the active drug only within the target bacteria.[23][24] This strategy aims to:

Conclusion

Halogenated nitrobenzene derivatives represent a fascinating and challenging area of medicinal chemistry. Their potent biological activities, stemming from a unique bioreductive activation mechanism, offer immense therapeutic potential. However, this same mechanism necessitates a deep understanding and careful management of their inherent toxicity. By integrating rational design, meticulous synthesis, and a self-validating system of efficacy and toxicity testing, researchers can continue to unlock the potential of this remarkable scaffold, paving the way for new and effective treatments for cancer and infectious diseases. The future lies in precision—designing molecules that are not just potent, but also selectively activated, tipping the balance from toxicity to therapy.

References

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link][1]

-

Spain, J. C. et al. (2000). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link][12]

-

de Souza, A. M. T. et al. (2021). Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. Available at: [Link][8]

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link][9]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link][2]

-

Miller, M. J. et al. (2022). Nitroaromatic Antibiotics. MDPI. Available at: [Link][15]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Available at: [Link][22]

-

Higson, F. K. (1995). Biodegradation of nitroaromatic compounds. Semantic Scholar. Available at: [Link][25]

-

Boelsterli, U. A. et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available at: [Link][21]

-

Roldán, M. D. et al. (2008). Reduction of polynitroaromatic compounds: The bacterial nitroreductases. ResearchGate. Available at: [Link][10]

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. LASSBio. Available at: [Link][26]

-

Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link][3]

-

Liu, K. et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. Royal Society of Chemistry. Available at: [Link][23][24]

-

N.A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. IntechOpen. Available at: [Link][27]

-

Freeman, H. S. et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. Available at: [Link][11]

-

Cronin, M. T. et al. (1998). Quantitative Structure-Activity Analyses of Nitrobenzene Toxicity to Tetrahymena Pyriformis. ACS Publications. Available at: [Link][28]

-

Cornell, H. et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Available at: [Link][20]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. PharmaCompass. Available at: [Link][4]

-

Al-Bazzaz, Z. et al. (2003). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. PubMed. Available at: [Link][17]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. PharmaCompass. Available at: [Link][5]

-

Gellis, A. et al. (2007). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available at: [Link][13]

-

Pinto, M. et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Dove Press. Available at: [Link][19]

-

Ridha, S. M. A. et al. (2025). Structure of nitrobenzene and its derivatives. ResearchGate. Available at: [Link][18]

-

Liu, K. et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing. Available at: [Link][24]

-

Cantillo, D. et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link][6]

-

Bakulina, O. et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link][29]

-

Cantillo, D. et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Semantic Scholar. Available at: [Link][7]

-

Medina, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link][30]

-

Kumar, S. et al. (2025). Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. PubMed. Available at: [Link][14]

-

N.A. (n.d.). Synthesis of nitrobutadienes and their halogen derivatives by elimination reactions. Semantic Scholar. Available at: [Link][31]

-

Kamal, M. et al. (2025). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. PubMed. Available at: [Link][32]

-

Wang, Y. et al. (2025). Advances in the Study of Halogenated Natural Products. PubMed. Available at: [Link][33]

-

Santos, C. P. et al. (2012). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link][16]

-

N.A. (n.d.). Nitrobenzene. PharmaCompass. Available at: [Link][34]

-

Menon, V. et al. (2018). Halogenase engineering and its utility in medicinal chemistry. National Institutes of Health. Available at: [Link][35]

-

Debnath, A. K. et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed. Available at: [Link][36]

-

Iovine, V. et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link][37]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link][38]

-

Theiner, S. et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Available at: [Link][39]

-

Hsu, C. H. et al. (2007). Framework analysis for the carcinogenic mode of action of nitrobenzene. PubMed. Available at: [Link][40]

Sources

- 1. scielo.br [scielo.br]

- 2. svedbergopen.com [svedbergopen.com]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. lassbio.com.br [lassbio.com.br]